molecular formula C16H14ClN3O4S B2929923 2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034323-23-2

2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2929923
CAS No.: 2034323-23-2
M. Wt: 379.82
InChI Key: KEWIJNULEVONSK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O4S and its molecular weight is 379.82. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other chlorophenoxy compounds, it may interact with various enzymes, proteins, and other biomolecules The nature of these interactions could be influenced by the compound’s chlorophenoxy and dihydrothieno[3,2-d]pyrimidin groups, which may form hydrogen bonds or engage in hydrophobic interactions with biomolecules

Cellular Effects

Given its structural features, it could potentially influence cell function by interacting with cellular signaling pathways, affecting gene expression, or altering cellular metabolism . Further experimental studies are required to elucidate these potential effects.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

Metabolic Pathways

The metabolic pathways involving 2-(4-chlorophenoxy)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide are not currently known. The compound’s interactions with enzymes or cofactors, as well as its effects on metabolic flux or metabolite levels, remain to be investigated .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c17-10-1-3-11(4-2-10)24-9-13(21)18-6-7-20-15(22)14-12(5-8-25-14)19-16(20)23/h1-5,8H,6-7,9H2,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWIJNULEVONSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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